环己烷-1,4-二胺

描述

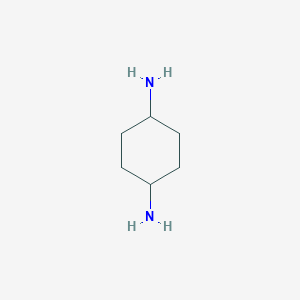

Cyclohexane-1,4-diamine, also known as CHDA, is an organic compound with a molecular formula C6H12N2. It is an amine that is used in various scientific applications, including synthesis and research. It is a colorless liquid with an ammonia-like odor and a boiling point of 139°C. CHDA is a versatile compound that can be used for a variety of purposes, including synthesizing other compounds, conducting research, and creating new materials.

科学研究应用

主体化合物的合成

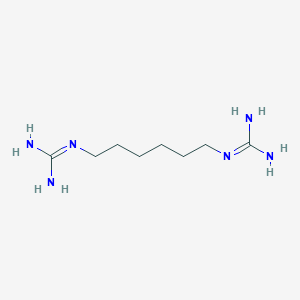

环己烷-1,4-二胺是合成主体化合物(如反式-N,N'-双(9-苯基-9-呫吨基)环己烷-1,4-二胺(1,4-DAX)和反式-N,N'-双(9-苯基-9-噻吨基)环己烷-1,4-二胺(1,4-DAT))的关键成分。 这些化合物对包合苯胺衍生物非常有效,证明了利用主客体化学原理净化这些溶剂的潜力 .

氧化反应中的催化活性

由环己烷-1,4-二胺衍生的席夫碱配体已被合成,并显示出可以催化环己烯和苯乙烯等有机底物的氧化反应。 这些化合物的热稳定性表明它们有可能用作高温化学反应的催化剂 .

抗肿瘤活性

该化合物已用于合成具有显着抗肿瘤活性的铂配合物。 这种应用突出了环己烷-1,4-二胺在开发新的化疗药物方面的潜力 .

超分子凝胶形成

环己烷-1,4-二胺可以在各种有机溶剂体系中与异氰酸酯衍生物原位形成超分子凝胶。 这种性质对于创建具有特定机械和化学性质的材料以用于研究应用非常有用 .

油气开采中的页岩抑制剂

在油气开采行业,环己烷-1,4-二胺衍生物因其作为页岩抑制剂的有效性而受到研究。 这种应用对于维持钻孔的完整性和优化开采过程至关重要 .

金属络合的配体

该化合物也用于合成用于铀酰和过渡金属络合的多齿配体。 这种应用对于金属配位化学的研究非常重要,并且可能对核废料管理产生影响 .

安全和危害

Cyclohexane-1,4-diamine is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wear protective clothing and eye protection when handling this compound .

未来方向

Cyclohexane-1,4-diamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .

作用机制

Target of Action

Cyclohexane-1,4-diamine (CHDA) is primarily used as an intermediate in the polyurethane industry . It plays a crucial role in the synthesis of polyamide resins and aliphatic polyurethanes . The primary targets of CHDA are therefore the chemical reactions involved in the production of these materials.

Mode of Action

The interaction of CHDA with its targets involves chemical reactions where it acts as a monomer or a building block. For instance, in the production of polyamide resins, CHDA can react with other compounds to form polymer chains . The resulting changes include the formation of new chemical bonds and the creation of larger, more complex molecules.

Biochemical Pathways

These polymers can then be used in a variety of applications, from the production of plastics to the creation of pharmaceuticals .

Pharmacokinetics

It is known that chda is a solid at room temperature and has a low solubility in water , which could impact its bioavailability if it were to be used in a biological setting.

Result of Action

The molecular and cellular effects of CHDA’s action primarily involve the formation of new chemical structures. For example, when used in the synthesis of polyamide resins, CHDA can help form long polymer chains, altering the molecular structure of the final product .

Action Environment

The action, efficacy, and stability of CHDA can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all impact the effectiveness of CHDA in chemical reactions . Additionally, CHDA should be stored in a dark place under an inert atmosphere to maintain its stability .

生化分析

Biochemical Properties

It is known that it can be used as an intermediate in the synthesis of various compounds, suggesting that it may interact with a variety of enzymes and proteins

Cellular Effects

It has been used in the formation of Pt(IV) complexes, which have shown antiproliferative activity on cancer cell lines . This suggests that Cyclohexane-1,4-diamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the formation of Pt(IV) complexes, which have antiproliferative activity This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Metabolic Pathways

It is known to be used as an intermediate in the synthesis of various compounds , suggesting that it may interact with various enzymes or cofactors

属性

IUPAC Name |

cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIRRGRTJUUZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185071, DTXSID70884854, DTXSID90883869 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3114-70-3, 2615-25-0, 15827-56-2 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclohexane-1,4-diamine?

A1: The molecular formula of cyclohexane-1,4-diamine is C6H14N2. Its molecular weight is 114.19 g/mol.

Q2: Are there any notable spectroscopic features of cyclohexane-1,4-diamine?

A2: While specific spectroscopic data depends on the derivative and experimental conditions, studies commonly employ techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to analyze these compounds. [, ] For instance, NMR can confirm the chair conformation of the cyclohexane ring and the transoid orientation of substituents. []

Q3: How do structural modifications of cyclohexane-1,4-diamine affect its biological activity?

A3: Research indicates that even slight alterations to the cyclohexane-1,4-diamine scaffold, such as the introduction of various substituents, significantly impact its biological activity. [, , , , ] For example, substituting the cyclohexane ring with pyridine moieties led to compounds with promising DNA-binding properties. []

Q4: Are there any cyclohexane-1,4-diamine derivatives being investigated as potential drugs?

A4: Yes, researchers are exploring the therapeutic potential of cyclohexane-1,4-diamine derivatives for various diseases. This includes their use as potential anti-tuberculosis agents [], treatments for alcoholism [], and analgesics for pain management. []

Q5: Have any QSAR models been developed for cyclohexane-1,4-diamine derivatives?

A5: While specific QSAR models are not extensively discussed in the provided literature, research highlights the importance of structure-activity relationships for this class of compounds. [] Development of robust QSAR models could significantly benefit future drug design efforts.

Q6: What are the known targets of cyclohexane-1,4-diamine derivatives?

A6: Research suggests that certain derivatives interact with the septin-shi/ORL1 receptor system, which is involved in pain modulation. [] Other derivatives demonstrate inhibitory activity against Plasmodium falciparum spermidine synthase, a potential target for antimalarial drugs. [, ]

Q7: What are the downstream effects of inhibiting Plasmodium falciparum spermidine synthase with cyclohexane-1,4-diamine derivatives?

A7: Inhibiting Plasmodium falciparum spermidine synthase disrupts polyamine biosynthesis in the parasite. [] This is a promising avenue for antimalarial drug development as polyamines are essential for parasite growth and survival.

Q8: What are the applications of cyclohexane-1,4-diamine in materials science?

A8: Cyclohexane-1,4-diamine finds use in synthesizing metal-organic frameworks (MOFs). [] These porous materials have garnered significant attention for applications in gas storage, separation technologies, and catalysis.

Q9: What advantages do cyclohexane-1,4-diamine-based MOFs offer?

A9: A zinc-based MOF synthesized using cyclohexane-1,4-diamine exhibited remarkable photoelectrochemical (PEC) catalytic activity for water splitting and oxygen evolution. [] This cost-effective material holds promise for sustainable energy applications.

Q10: What is known about the stability of cyclohexane-1,4-diamine and its derivatives?

A10: Stability data varies depending on the specific derivative and environmental conditions. Some derivatives, particularly metal complexes, show remarkable stability, even in biological environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)

![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)